molecular formula C13H9IO3 B14508150 Phenyl 2-iodosylbenzoate CAS No. 63053-82-7

Phenyl 2-iodosylbenzoate

Cat. No.: B14508150
CAS No.: 63053-82-7
M. Wt: 340.11 g/mol
InChI Key: BEWCZIKQDFWJBY-UHFFFAOYSA-N
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Description

Phenyl 2-iodosylbenzoate is an organoiodine compound with the molecular formula C13H9IO3 It is a derivative of benzoic acid and contains an iodine atom in the +3 oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 2-iodosylbenzoate can be synthesized through the oxidation of phenyl 2-iodobenzoate. A common method involves the use of oxidizing agents such as hydrogen peroxide or peracetic acid in the presence of a catalyst. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-iodosylbenzoate undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, facilitating the oxidation of organic substrates.

    Reduction: The compound can be reduced to phenyl 2-iodobenzoate.

    Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracetic acid, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation: Various oxidized organic compounds.

    Reduction: Phenyl 2-iodobenzoate.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

Phenyl 2-iodosylbenzoate has several applications in scientific research:

    Chemistry: Used as an oxidizing agent in organic synthesis, facilitating the formation of carbon-oxygen and carbon-nitrogen bonds.

    Biology: Investigated for its potential as a reagent in biochemical assays and as a probe for studying oxidative stress in cells.

    Medicine: Explored for its potential use in the development of radiopharmaceuticals for diagnostic imaging.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where its unique reactivity can be harnessed for specific transformations.

Mechanism of Action

The mechanism by which phenyl 2-iodosylbenzoate exerts its effects involves the transfer of oxygen atoms to substrates, resulting in their oxidation. The iodine atom in the +3 oxidation state is highly electrophilic, making it an effective oxidizing agent. The compound can interact with various molecular targets, including organic molecules and biomolecules, leading to the formation of oxidized products.

Comparison with Similar Compounds

Phenyl 2-iodosylbenzoate can be compared with other hypervalent iodine compounds, such as:

    Iodosylbenzene: Similar in structure but lacks the phenyl group attached to the benzoate moiety.

    Diacetoxyiodobenzene: Another hypervalent iodine compound used as an oxidizing agent, but with different reactivity and applications.

    Iodoxybenzoic acid: Contains an iodine atom in the +5 oxidation state, making it a stronger oxidizing agent compared to this compound.

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of hypervalent iodine with the stability of the benzoate moiety. This makes it a versatile reagent in organic synthesis and other applications.

Properties

CAS No.

63053-82-7

Molecular Formula

C13H9IO3

Molecular Weight

340.11 g/mol

IUPAC Name

phenyl 2-iodosylbenzoate

InChI

InChI=1S/C13H9IO3/c15-13(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14-16/h1-9H

InChI Key

BEWCZIKQDFWJBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I=O

Origin of Product

United States

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